molecular formula C7H12O3 B13909942 (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol

(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol

Cat. No.: B13909942
M. Wt: 144.17 g/mol
InChI Key: JIULRVIFQNXLCR-QYNIQEEDSA-N
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Description

(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol is a chiral organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxymethyl and diol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of a precursor compound, such as a cyclohexadiene derivative, followed by selective hydroxylation. Reaction conditions typically include the use of catalysts like palladium on carbon and reagents such as hydrogen gas and water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques like chromatography may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include carboxylic acids, cyclohexane derivatives, and various substituted cyclohexene compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound may be used as a model substrate to study enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials with specific functional properties.

Mechanism of Action

The mechanism by which (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol exerts its effects depends on its specific application. For example, in enzymatic reactions, the compound may act as a substrate that undergoes transformation through the catalytic action of enzymes. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol include:

  • (1R,2S,6S)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol
  • (1S,2R,6R)-6-(methoxymethyl)cyclohex-3-ene-1,2-diol
  • (1S,2R,6R)-6-(hydroxymethyl)cyclohexane-1,2-diol

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and interactions with biological targets.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(1S,2R,6R)-6-(hydroxymethyl)cyclohex-3-ene-1,2-diol

InChI

InChI=1S/C7H12O3/c8-4-5-2-1-3-6(9)7(5)10/h1,3,5-10H,2,4H2/t5-,6-,7+/m1/s1

InChI Key

JIULRVIFQNXLCR-QYNIQEEDSA-N

Isomeric SMILES

C1C=C[C@H]([C@H]([C@H]1CO)O)O

Canonical SMILES

C1C=CC(C(C1CO)O)O

Origin of Product

United States

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